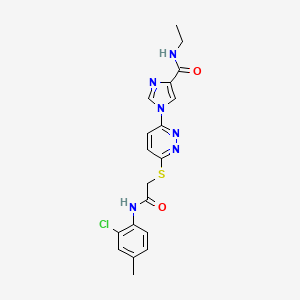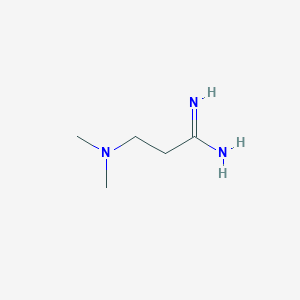
3-(Dimethylamino)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propanimidamide is a chemical compound with the molecular formula C5H13N3 . It is also known as 3-Dimethylaminopropylamine . It is used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
The synthesis of 3-(Dimethylamino)propanimidamide involves radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)propanimidamide dihydrochloride is represented by the linear formula C5 H13 N3 . 2 Cl H . The molecular weight of this compound is 188.1 .Chemical Reactions Analysis
The chemical reactions involving 3-(Dimethylamino)propanimidamide are quite complex. The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The physical form of 3-(Dimethylamino)propanimidamide dihydrochloride is solid . It has a molecular weight of 188.1 . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Disperse Dyes
3-(Dimethylamino)propanimidamide is used in the synthesis of novel disperse dyes. These dyes are created by reacting enaminone derivatives with phenyldiazonium salt, resulting in colors that are used for dyeing polyester fabrics . The process involves temperatures between 70 and 130 °C, and the dyes exhibit good resistance to light, rubbing, perspiration, and washing fastness .
Antimicrobial Activities
The synthesized disperse dyes derived from 3-(Dimethylamino)propanimidamide have been tested for their antimicrobial activities. They show promising biological activity against various fungi, yeast, and Gram-positive and Gram-negative bacteria . This application is significant for the development of antimicrobial textiles.
Self-Cleaning Fabrics
Incorporating 3-(Dimethylamino)propanimidamide-based dyes into polyester fabrics can impart self-cleaning properties. This is achieved through the application of zinc oxide nanoparticles, which enhance the self-cleaning quality and improve the light fastness of the fabrics .
UV Protection
The treatment of polyester fabrics with 3-(Dimethylamino)propanimidamide-based dyes and zinc oxide nanoparticles can also enhance UV protection. This is particularly beneficial for outdoor textiles that require protection from harmful ultraviolet radiation .
Enhancement of Fabric Properties
The use of 3-(Dimethylamino)propanimidamide in the dyeing process can lead to the enhancement of various fabric properties. This includes increased resistance to environmental factors and improved durability of the textile products .
Safety And Hazards
3-Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is considered dangerous due to its flammability and potential to cause severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
3-(dimethylamino)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3,(H3,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWOKKWHOKFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

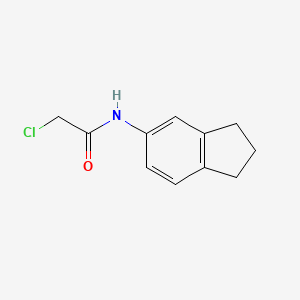
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
![3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2757858.png)
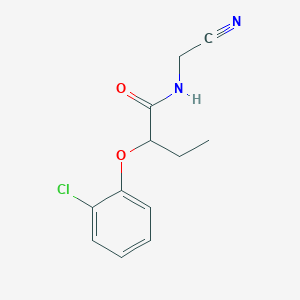
![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)
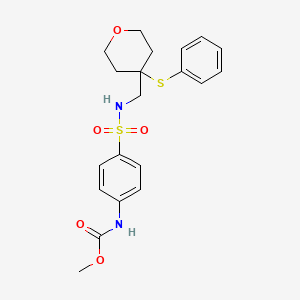
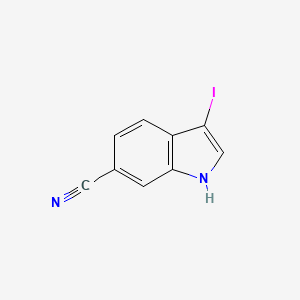
![(3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide](/img/structure/B2757867.png)
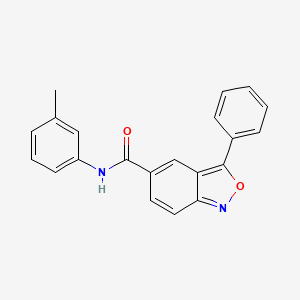
![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)
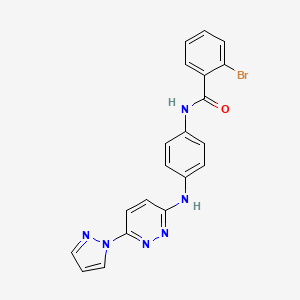
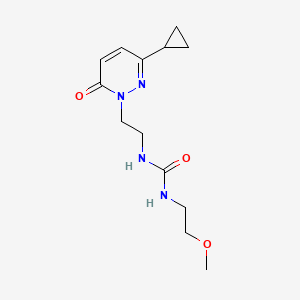
![1,3,4,5-Tetrahydro-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)
